molecular formula C16H16F2N4O B2992396 N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034228-40-3

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Numéro de catalogue B2992396
Numéro CAS: 2034228-40-3
Poids moléculaire: 318.328
Clé InChI: OIESQMHBHHLSMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as DBPR108, is a novel small molecule that has shown promising results in scientific research. DBPR108 is a pyrimidine-based compound that has been synthesized using various methods.

Mécanisme D'action

The mechanism of action of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood. However, studies have shown that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibits the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. A study conducted by Li and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the phosphorylation of AKT and ERK1/2, which are downstream targets of CK2. Inhibition of AKT and ERK1/2 phosphorylation leads to the inhibition of cell proliferation and induction of apoptosis. N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to induce G2/M cell cycle arrest in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments. It has shown promising results in inhibiting the growth of various cancer cell lines and inducing apoptosis. N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also shown potential as an anti-inflammatory agent. However, there are limitations to using N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in lab experiments. The mechanism of action of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood, and more research is needed to elucidate its precise mechanism. Additionally, the efficacy of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in vivo has not been fully established.

Orientations Futures

There are several future directions for research on N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. One direction is to further investigate the mechanism of action of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. Understanding the precise mechanism of action will help in the development of more effective drugs. Another direction is to investigate the efficacy of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in vivo. In vivo studies will help in determining the potential of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide as a therapeutic agent. Additionally, further research is needed to investigate the potential of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide as an anti-inflammatory agent.

Méthodes De Synthèse

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been synthesized using various methods. A study conducted by Li and colleagues used a three-step synthesis method to obtain N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. The first step involved the synthesis of 2,6-difluorobenzylamine, followed by the synthesis of 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid. The final step involved the coupling of the two intermediates to obtain N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.

Applications De Recherche Scientifique

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has shown promising results in scientific research. A study conducted by Li and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Another study conducted by Zhang and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the proliferation of glioma cells and induced apoptosis. N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also shown potential as an anti-inflammatory agent. A study conducted by Hu and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Propriétés

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O/c17-12-4-3-5-13(18)11(12)9-19-16(23)14-8-15(21-10-20-14)22-6-1-2-7-22/h3-5,8,10H,1-2,6-7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIESQMHBHHLSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.